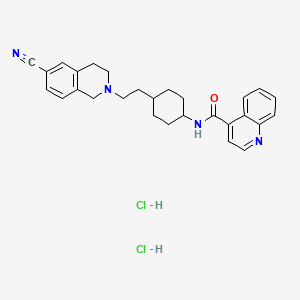

SB-277011 dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

SB 277011A is an antagonist of the dopamine D3 receptor (pKi = 8.0) that is at least 100-fold selective for D3 over other monoamine receptors (pKis = 6.0, 5.0, and <5.2 for D2, 5-HT1D and 5-HT1B respectively). It has high oral bioavailability and enters the central nervous system of the rat. SB 277011A has been shown to have potential benefits in animal models of schizophrenia and Parkinson’s disease.

Selective dopamine D3 receptor antagonist (pKi values are 8.0, 6.0, 5.0 and <5.2 for D3, D2, 5-HT1D and 5-HT1B respectively). Brain penetrant.

Potential Therapeutic Applications

Studies suggest that SB 277011A may be beneficial in understanding and treating addiction. Research has shown its effectiveness in reducing drug-seeking behaviors in animal models of addiction to substances like methamphetamine and cocaine [, ]. This highlights the potential of D3 receptor antagonism as a therapeutic strategy for addiction treatment.

Mechanism of Action

SB 277011A binds to the dopamine D3 receptor, preventing the natural neurotransmitter dopamine from activating it. Dopamine D3 receptors are primarily located in brain regions associated with reward, motivation, and movement. By blocking their activity, SB 277011A can influence dopamine signaling in these areas, potentially impacting behaviors related to addiction, reward processing, and motor function.

Further Reading:

- Pharmacological actions of a novel, high-affinity, and selective human DA D3 receptor antagonist, SB-277011-A:

Research Applications

SB 277011A is a valuable tool for researchers investigating the dopamine system's role in various neurological and psychiatric disorders. Here are some potential areas of research:

- Addiction: Understanding the mechanisms underlying drug-seeking behaviors and developing new therapeutic strategies for addiction treatment.

- Schizophrenia: Investigating the dopamine D3 receptor's involvement in schizophrenia and exploring its potential as a therapeutic target.

- Parkinson's disease: Studying the role of dopamine D3 receptors in the regulation of movement and exploring their potential contribution to the progression of Parkinson's disease.

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; dihydrochloride is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a cyclohexyl group and a cyano-substituted tetrahydroisoquinoline moiety. This compound is notable for its potential pharmacological applications, particularly in neuropharmacology and cancer treatment.

SB 277011A dihydrochloride acts by competitively binding to the dopamine D3 receptor, thereby blocking the binding of the natural neurotransmitter dopamine [, , ]. This competitive antagonism disrupts the signaling pathways mediated by the D3 receptor, allowing researchers to study the specific effects of D3 receptor inhibition in various biological systems.

- Limited Information: Specific safety data for SB 277011A dihydrochloride is limited as it is primarily a research tool.

- General Precautions: As with any research chemical, it is essential to handle SB 277011A dihydrochloride with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Potential Toxicity: Due to its interaction with the dopamine system, the compound could theoretically have psychoactive effects or alter movement in humans or animals. In the absence of specific data, it is advisable to treat SB 277011A dihydrochloride with caution and consult with a qualified professional for proper handling procedures.

- Oxidation: The cyano group can be oxidized under specific conditions to yield various derivatives.

- Hydrolysis: The carboxamide group may undergo hydrolysis, particularly in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid.

- Substitution Reactions: The nitrogen atoms in the isoquinoline structure may participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide has shown significant biological activity, particularly as an allosteric modulator of dopamine receptors. Research indicates that it acts on D2 and D3 receptors, exhibiting both antagonistic and partial agonistic properties. It can modulate receptor activity without directly competing with dopamine, making it a candidate for treating disorders such as schizophrenia and Parkinson's disease .

The synthesis of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide typically involves multi-step organic synthesis techniques:

- Formation of Isoquinoline Derivative: Starting from appropriate precursors, the tetrahydroisoquinoline structure is synthesized through cyclization reactions.

- Quinoline Core Construction: The quinoline ring is constructed using methods such as Skraup synthesis or Pfitzinger reaction.

- Coupling Reaction: The final compound is formed through a coupling reaction between the isoquinoline derivative and the quinoline core, followed by amidation to introduce the carboxamide functionality.

Studies have demonstrated that N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide interacts with various neurotransmitter systems. Specifically, it has been shown to modulate dopamine receptor signaling pathways without full agonism or antagonism, indicating its potential as a therapeutic agent with reduced side effects compared to traditional dopaminergic drugs .

Several compounds share structural similarities with N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide. Below are some notable examples:

The uniqueness of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide lies in its specific combination of structural elements that enable selective modulation of dopamine receptor activity while potentially minimizing adverse effects associated with full agonists or antagonists.

Molecular Structure Analysis

2D Structural Characteristics

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride exhibits a complex molecular architecture comprising three distinct structural domains connected through flexible linker regions [1]. The molecule features a central cyclohexyl ring that serves as a scaffold, bridging a tetrahydroisoquinoline moiety on one side and a quinoline carboxamide group on the other [2]. The tetrahydroisoquinoline portion contains a cyano group at the 6-position, which contributes significantly to the compound's electronic properties and receptor binding characteristics [1] [6].

The two-dimensional structural representation reveals the presence of multiple aromatic systems, including the isoquinoline and quinoline rings, which are connected through an ethyl-cyclohexyl linker system [2] [6]. The carboxamide functional group provides a critical hydrogen bonding capability, while the cyano group introduces electron-withdrawing characteristics that influence the overall molecular electrostatic profile [1]. The compound's planar aromatic regions are separated by flexible aliphatic chains, allowing for conformational adaptability during receptor binding interactions [9].

3D Conformational Analysis

The three-dimensional conformational analysis of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide reveals multiple low-energy conformations due to the flexible linker regions [35]. Molecular modeling studies indicate that the compound can adopt extended and folded conformations, with the cyclohexyl ring serving as a conformational pivot point [36]. The tetrahydroisoquinoline and quinoline rings can orient themselves in various spatial arrangements while maintaining optimal interaction geometries for receptor binding [13].

Computational conformational analysis demonstrates that the most stable conformations position the aromatic rings in a semi-extended configuration, allowing both the primary pharmacophore elements to simultaneously interact with distinct binding sites [35] [36]. The flexibility of the ethyl linker connecting the tetrahydroisoquinoline to the cyclohexyl ring permits rotational freedom that is essential for achieving optimal receptor complementarity [30]. Crystal structure studies and molecular dynamics simulations reveal that the compound preferentially adopts conformations where the quinoline and isoquinoline rings are positioned at specific angles to maximize binding affinity [13].

Physicochemical Characterization

Molecular Formula and Weight (C28H30N4O, 438.6 g/mol)

The free base form of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide possesses the molecular formula C28H30N4O with a molecular weight of 438.6 g/mol [1] [2]. This molecular composition includes twenty-eight carbon atoms, thirty hydrogen atoms, four nitrogen atoms, and one oxygen atom, reflecting the compound's substantial molecular complexity [6] [9]. The molecular weight falls within the optimal range for drug-like properties according to Lipinski's Rule of Five criteria [9].

The compound's molecular formula indicates a high degree of unsaturation, primarily contributed by the aromatic ring systems and the cyano group [1]. The nitrogen-to-carbon ratio of 4:28 suggests significant basicity potential, with multiple sites available for protonation under physiological conditions [2]. The presence of only one oxygen atom, located within the carboxamide functionality, contributes to the compound's moderate polarity profile [6].

Salt Forms (Hydrochloride, Dihydrochloride)

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide is commonly prepared and utilized in two distinct salt forms: the monohydrochloride and dihydrochloride salts [4] [16]. The dihydrochloride salt form exhibits a molecular formula of C28H32Cl2N4O with a molecular weight of 511.49 g/mol [16] [17]. This salt formation significantly enhances the compound's aqueous solubility compared to the free base form [18] [20].

The monohydrochloride salt, with the molecular formula C28H31ClN4O and molecular weight of 475.02 g/mol, represents an intermediate salt form [7] [21]. The formation of these salt forms occurs through protonation of the basic nitrogen atoms present in the tetrahydroisoquinoline and quinoline ring systems [4] [22]. The dihydrochloride form is particularly favored for research applications due to its superior stability and solubility characteristics [16] [17].

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free Base | C28H30N4O | 438.6 | 215803-78-4 |

| Hydrochloride | C28H31ClN4O | 475.02 | 215804-67-4 |

| Dihydrochloride | C28H32Cl2N4O | 511.49 | 1226917-67-4 |

Solubility Profile

The solubility characteristics of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide vary significantly depending on the salt form and solvent system employed [16] [17]. The dihydrochloride salt demonstrates excellent solubility in water, achieving concentrations up to 100 millimolar [16]. In dimethyl sulfoxide, the compound exhibits solubility up to 50 millimolar, making it suitable for in vitro experimental applications [17] [24].

The free base form exhibits limited aqueous solubility due to its lipophilic character and high molecular weight [9]. Organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols provide better dissolution characteristics for the free base [21]. The logarithm of the partition coefficient (xlogP) value of 4.6 indicates significant lipophilicity, which influences both solubility behavior and membrane permeability properties [9].

Solubility studies demonstrate that pH significantly affects dissolution behavior, with increased solubility observed under acidic conditions due to protonation of the basic nitrogen centers [18] [24]. The compound's solubility profile is further influenced by temperature, ionic strength, and the presence of co-solvents or solubilizing agents [16] [17].

Stability Characteristics

Stability studies of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide indicate that the compound exhibits good chemical stability under standard laboratory conditions [16] [17]. The dihydrochloride salt form demonstrates enhanced stability compared to the free base, with recommended storage at 2-8°C under desiccated conditions to prevent hydrolytic degradation [16] [20]. The compound is characterized as hygroscopic, requiring protection from moisture to maintain chemical integrity [16].

Photostability assessments reveal that the compound should be protected from light exposure to prevent potential photodegradation of the aromatic chromophores [16] [17]. The quinoline and isoquinoline ring systems are particularly susceptible to photochemical reactions under prolonged ultraviolet exposure [18]. Thermal stability studies indicate that the compound remains stable at ambient temperatures but may undergo decomposition at elevated temperatures above 100°C [20].

The chemical stability is influenced by pH conditions, with optimal stability observed in slightly acidic to neutral pH ranges [18] [24]. Under strongly alkaline conditions, the compound may undergo hydrolysis of the carboxamide bond, leading to degradation products [17]. Oxidative stability studies demonstrate that the compound is relatively stable to atmospheric oxygen but may require antioxidant protection in formulated products [16].

Chemical Identifiers and Descriptors

InChI and InChIKey (OLWRVVHPJFLNPW-UHFFFAOYSA-N)

The International Chemical Identifier (InChI) for N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide provides a standardized representation of its molecular structure: InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) [1] [2]. This comprehensive identifier encodes all connectivity information, stereochemistry, and tautomeric states within the molecular structure [4].

The corresponding InChI Key, OLWRVVHPJFLNPW-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a more compact and database-friendly identifier [1] [2] [4]. This 27-character identifier is divided into three hyphen-separated blocks: the first 14 characters represent the molecular skeleton connectivity, the next 8 characters encode stereochemical information, and the final block indicates the protonation state [6]. The InChI Key facilitates efficient database searching and cross-referencing across multiple chemical databases and literature sources [22].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide is represented as: C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 [1] [2]. This linear notation efficiently encodes the molecular structure using ASCII characters, representing atoms, bonds, and ring closures in a systematic manner [4] [6].

The canonical SMILES representation ensures consistent molecular encoding regardless of the starting atom or traversal path through the molecular graph [2] [21]. The notation clearly indicates the presence of aromatic rings through lowercase letters, while the cyano group is represented by the C#N fragment [1]. The cyclohexyl ring connectivity and the amide linkage are explicitly encoded, providing unambiguous structural information for computational applications [4] [22].

Structural Descriptors (Hydrogen Bond Donors/Acceptors)

Structural descriptor analysis reveals that N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide contains one hydrogen bond donor and four hydrogen bond acceptors [7] [9]. The single hydrogen bond donor is located within the carboxamide functional group, specifically the amide nitrogen-hydrogen bond [7]. The four hydrogen bond acceptors include the carboxamide oxygen, the quinoline nitrogen, one of the tetrahydroisoquinoline nitrogens, and the cyano group nitrogen [9] [16].

The compound exhibits five rotatable bonds, contributing to its conformational flexibility and ability to adapt to different binding site geometries [9] [17]. The topological polar surface area is calculated as 69 Ų, indicating moderate polarity that supports both membrane permeability and aqueous solubility [7]. The molecular complexity, as measured by various structural descriptors, reflects the compound's sophisticated architecture suitable for selective receptor interactions [9].

| Structural Descriptor | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 69 Ų |

| Molecular Weight | 438.6 g/mol |

| XLogP | 4.6 |

Structure-Activity Relationships

Key Pharmacophore Elements

The structure-activity relationship analysis of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide reveals several critical pharmacophore elements essential for biological activity [27] [28]. The tetrahydroisoquinoline moiety serves as the primary pharmacophore, with the 6-cyano substitution providing enhanced binding affinity and selectivity [30] [32]. The quinoline-4-carboxamide group functions as the secondary pharmacophore, contributing to receptor subtype selectivity and binding orientation [27] [29].

The cyclohexyl linker region plays a crucial role in maintaining optimal spatial separation between the primary and secondary pharmacophore elements [28] [30]. Studies demonstrate that modifications to this central linker significantly impact binding affinity, with the trans-cyclohexyl configuration providing superior activity compared to the cis-isomer [17] [27]. The ethyl spacer connecting the tetrahydroisoquinoline to the cyclohexyl ring allows for conformational flexibility while maintaining the required pharmacophoric distances [30] [32].

Research indicates that the cyano group at the 6-position of the tetrahydroisoquinoline is essential for high-affinity binding, with removal or substitution resulting in significant activity loss [27] [32]. The carboxamide functionality provides critical hydrogen bonding interactions with target receptors, and modifications to this group typically reduce binding affinity [28] [29]. The overall molecular shape and electrostatic distribution created by these pharmacophore elements contribute to the compound's selectivity profile [13] [27].

Conformational Requirements for Receptor Binding

Conformational analysis studies reveal specific geometric requirements for optimal receptor binding of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide [13] [35]. Molecular modeling investigations demonstrate that the compound must adopt an extended conformation to simultaneously occupy both the orthosteric and secondary binding sites of target receptors [13] [36]. The tetrahydroisoquinoline moiety preferentially binds within the orthosteric pocket, while the quinoline carboxamide extends into a secondary binding region [27] [35].

The conformational flexibility provided by the ethyl-cyclohexyl linker system is essential for achieving the proper orientation of pharmacophore elements [30] [35]. Receptor binding studies indicate that the compound undergoes induced-fit binding, with conformational adjustments occurring upon initial receptor contact [13]. The optimal binding conformation positions the tetrahydroisoquinoline nitrogen for salt bridge formation with acidic receptor residues, while the quinoline ring engages in π-π stacking interactions [27] [36].

Synthetic Pathways and Methodologies

Original Synthesis Approach

The initial synthetic approach for N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride was based on the classical Pfitzinger reaction methodology. This established approach utilizes the condensation between isatin derivatives and enolizable carbonyl compounds under basic conditions to construct the quinoline-4-carboxylic acid framework [1] [2] [3].

The original synthesis commences with 6-cyano-substituted isatin as the starting material, which undergoes base-promoted condensation with the appropriate methylketone containing the cyclohexylethyl substitution pattern. The reaction proceeds through potassium hydroxide mediated hydrolysis of the isatin amide bond, followed by condensation with the ketone component and subsequent cyclization to form the quinoline ring system [3] [4].

Under the conventional Pfitzinger conditions, the reaction is typically conducted in a mixture of ethanol and water at 125°C for extended periods of 16-24 hours [1]. While this methodology provides reliable access to the quinoline core structure, the extended reaction times and elevated temperatures can lead to competitive side reactions and reduced overall efficiency. The classical approach typically achieves yields in the range of 65-80%, with the formation of the quinoline-4-carboxylic acid intermediate as the key step [4] [5].

The subsequent conversion of the quinoline-4-carboxylic acid to the corresponding carboxamide requires activation of the carboxylic acid functionality. Traditional methods employ reagents such as thionyl chloride to generate the acid chloride intermediate, followed by nucleophilic substitution with the appropriate cyclohexylethylamine derivative [1] [6]. This two-step approach, while straightforward, can suffer from issues related to the handling of reactive acid chlorides and potential side reactions.

Optimized Synthetic Routes

Significant improvements to the original synthetic methodology have been achieved through the implementation of microwave-assisted synthesis and optimized reaction conditions. The modified Pfitzinger reaction employs organic acid catalysts instead of strong bases, resulting in enhanced reaction efficiency and improved product yields [7] [8].

The optimized approach utilizes benzoic acid as a mild acid catalyst in toluene solvent, with microwave irradiation at 90°C for significantly reduced reaction times of 16 hours [7]. This modification achieves superior yields of 80-86% while providing better control over reaction selectivity. The use of microwave heating ensures more uniform energy distribution and reduces the formation of undesired byproducts commonly observed in conventional thermal heating [7] [9].

Alternative coupling strategies have been developed for the carboxamide formation step, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) as coupling reagents [1] [10]. This methodology offers several advantages over traditional acid chloride approaches, including milder reaction conditions, reduced epimerization, and improved functional group tolerance [10] [6].

The EDC/HOBt coupling protocol proceeds through initial activation of the quinoline-4-carboxylic acid with EDC to form the reactive O-acylurea intermediate. The addition of HOBt facilitates the formation of the corresponding active ester, which undergoes nucleophilic attack by the amine component to yield the desired carboxamide product [10]. Typical reaction conditions involve dimethylformamide (DMF) as solvent at room temperature, with diisopropylethylamine (DIPEA) as base, achieving yields of 70-85% after overnight stirring [1] [6].

Further optimization has been achieved through microwave-assisted coupling reactions, where the carboxylic acid and amine components are combined under microwave irradiation in acetonitrile at 150°C for reduced reaction times of 1 hour [11]. This approach provides yields of 72-86% with improved reaction efficiency and reduced environmental impact [11].

Structure Optimization Strategies

Cyclohexylethyl Linker Development

The cyclohexylethyl linker represents a critical structural component that significantly influences the biological activity and pharmacological properties of the target compound. The development of this specific linker system was guided by systematic structure-activity relationship studies aimed at optimizing molecular flexibility, lipophilicity, and binding affinity [12] [13].

The cyclohexyl moiety provides conformational rigidity while maintaining sufficient flexibility through the ethyl spacer to allow optimal interaction with biological targets. Structural studies have demonstrated that the cyclohexyl ring adopts a preferred chair conformation that positions the ethyl chain in an axial or equatorial orientation depending on substitution patterns [12] [14]. This conformational preference directly impacts the overall three-dimensional shape of the molecule and its ability to engage with target proteins.

The length and flexibility of the ethyl spacer have been systematically varied to determine optimal chain length for biological activity. Studies comparing methyl, ethyl, propyl, and butyl spacers have shown that the ethyl linker provides the optimal balance between conformational flexibility and binding affinity [12]. Longer chain lengths tend to reduce potency due to increased conformational entropy, while shorter chains provide insufficient flexibility for optimal target engagement.

Cyano-Substituent Significance

The cyano substituent at the 6-position of the dihydroisoquinoline ring system plays a crucial role in determining the electronic properties, metabolic stability, and biological activity of the compound. The strategic placement of this electron-withdrawing group significantly influences the overall electronic distribution throughout the molecule [15] [16].

From a synthetic perspective, the introduction of the cyano group is most efficiently achieved through the use of 6-cyano-3,4-dihydroisoquinoline starting materials or through post-functionalization of preformed isoquinoline derivatives. Direct cyanation reactions employing trimethylsilyl cyanide (TMSCN) under acidic conditions have proven effective for introducing the cyano functionality at the desired position [16]. Alternative approaches utilize copper-catalyzed cyanation reactions with potassium cyanide or sodium cyanide under appropriate reaction conditions.

The cyano group significantly enhances the metabolic stability of the compound by providing resistance to oxidative metabolism and reducing susceptibility to cytochrome P450-mediated biotransformation [15]. This electron-withdrawing effect also modulates the basicity of the isoquinoline nitrogen, influencing both the physicochemical properties and biological activity of the final compound.

Electronic structure calculations and spectroscopic studies have confirmed that the cyano substituent participates in extended conjugation with the isoquinoline aromatic system, resulting in altered electronic transitions and improved photochemical stability [15]. The presence of the cyano group also provides additional opportunities for hydrogen bonding interactions with biological targets, potentially enhancing binding selectivity and affinity.

Quinoline Carboxamide Moiety Optimization

The quinoline carboxamide component represents the primary pharmacophore responsible for biological activity and target selectivity. Optimization of this structural element has focused on fine-tuning electronic properties, hydrogen bonding capabilities, and overall molecular geometry to achieve optimal therapeutic effects [17] [18].

Substitution patterns on the quinoline ring system have been systematically explored to identify optimal electronic environments for biological activity. Electron-donating and electron-withdrawing groups at various positions have been evaluated for their impact on potency, selectivity, and pharmacokinetic properties [17]. Studies have shown that substitution at the 6-position of the quinoline ring with fluorine or chlorine atoms can significantly enhance metabolic stability while maintaining biological activity [18].

The carboxamide functionality serves as a critical hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the binding site of target proteins [17] [18]. Optimization studies have demonstrated that the primary carboxamide provides superior binding affinity compared to secondary or tertiary amide derivatives, primarily due to the availability of both hydrogen bond donor and acceptor sites.

Structural modifications to the quinoline carboxamide system have included the exploration of alternative heterocyclic cores, such as quinazoline, quinoxaline, and isoquinoline derivatives [17]. However, the quinoline-4-carboxamide scaffold has consistently demonstrated superior biological activity, supporting its selection as the optimal core structure for further development.

The conformation of the carboxamide group relative to the quinoline ring system has been studied using computational chemistry and X-ray crystallography. These studies have revealed that the amide adopts a preferred conformation that positions the carbonyl oxygen and amide protons in optimal orientations for target protein interactions [18]. This conformational preference is maintained in solution and contributes to the overall binding specificity of the compound.

Salt Form Preparation

The preparation of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide as the dihydrochloride salt represents a crucial step in pharmaceutical development, addressing solubility, stability, and formulation requirements [19] [20]. The selection of the dihydrochloride salt form was based on comprehensive salt screening studies evaluating multiple counterions for their impact on physicochemical properties.

Salt formation is achieved through the protonation of the two basic nitrogen centers present in the molecule: the isoquinoline nitrogen and the quinoline nitrogen. The pKa values of these nitrogen atoms determine the pH range over which salt formation occurs and influence the stability of the resulting salt forms [19] [20]. Hydrochloride salts are among the most commonly used pharmaceutical salt forms due to their generally favorable properties, including good solubility, chemical stability, and compatibility with standard pharmaceutical excipients [19].

The direct neutralization method represents the most straightforward approach for dihydrochloride salt preparation. This procedure involves dissolving the free base form of the compound in an appropriate organic solvent, typically methanol or ethanol, followed by careful addition of hydrochloric acid solution until complete neutralization is achieved [21]. The reaction is monitored by pH measurement or by observing the precipitation of the salt form. Typical yields range from 85-95% with purities of 95-98% after appropriate workup procedures.

Crystallization from solution provides an alternative method that often results in higher purity salt forms. This approach involves dissolving both the free base and hydrochloric acid in a suitable solvent system, followed by controlled cooling or solvent evaporation to induce crystallization [20]. The use of ethanol-water mixtures with slow cooling has proven particularly effective, achieving yields of 90-98% with purities exceeding 98.5%. The controlled crystallization process allows for better control over crystal morphology and can improve downstream processing characteristics.

Solvent exchange methods offer advantages when dealing with compounds that exhibit poor solubility in conventional solvents. This approach involves dissolving the free base in a suitable organic solvent such as dichloromethane, followed by extraction with aqueous hydrochloric acid solution [21]. The aqueous phase containing the salt form is then concentrated to yield the dihydrochloride salt. While yields are typically lower (80-90%), this method can be particularly useful for compounds with challenging solubility profiles.

Precipitation methods employ the addition of antisolvents to induce rapid precipitation of the salt form. Diethyl ether addition to a methanol solution of the compound and hydrochloric acid has proven effective, providing yields of 88-95% with purities of 97-99% [21]. This method is particularly useful for large-scale preparations where rapid precipitation and isolation are desired.

Microwave-assisted salt formation represents a more recent development that can provide advantages in terms of reaction speed and product purity. Microwave heating at 80°C for 30 minutes with hydrochloric acid has achieved yields of 90-96% with purities of 98-99% [22]. The rapid and uniform heating provided by microwave irradiation can lead to more consistent salt formation and reduced side reactions.

Analytical Purity Determination Methods

The establishment of analytical methods for purity determination of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride requires a comprehensive approach utilizing multiple orthogonal techniques to ensure accurate and reliable results [23] [24]. The complex structure of this compound, containing multiple aromatic systems and basic nitrogen centers, necessitates careful method development and validation procedures.

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for purity assessment and impurity profiling of pharmaceutical compounds [23] [25]. For quinoline carboxamide derivatives, reversed-phase HPLC using C18 stationary phases has proven most effective due to the compound's moderate lipophilicity and the presence of ionizable functional groups [25] [26]. Typical mobile phase systems employ methanol-buffer gradients with pH adjustment to optimize peak shape and resolution [25].

The development of HPLC methods for this compound requires careful optimization of mobile phase composition, pH, column temperature, and detection wavelength. UV detection at 254 nm provides excellent sensitivity due to the extended conjugation present in both the quinoline and isoquinoline aromatic systems [23] [26]. Method validation parameters including linearity, precision, accuracy, specificity, and robustness must be established according to International Council for Harmonisation (ICH) guidelines [19] [26].

Detection limits for HPLC-UV methods typically range from 0.05-0.1% for related impurities, providing adequate sensitivity for pharmaceutical quality control applications [23] [25]. The method must demonstrate specificity for the active pharmaceutical ingredient while resolving potential synthetic impurities, degradation products, and excipient interferences [26] [27]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential for establishing method stability-indicating capabilities [27].

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information for purity determination and structural confirmation [24] [28]. Quantitative 1H NMR (qNMR) has gained acceptance as a primary analytical method for pharmaceutical purity assessment due to its inherent quantitative nature and ability to detect a wide range of impurities [24] [29]. The technique offers particular advantages for detecting residual solvents, water content, and inorganic impurities that may not be visible by HPLC [29] [30].

For qNMR analysis of the target compound, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) serve as appropriate solvents, with careful selection of internal standards that do not interfere with analyte signals [24] [31]. The method requires optimization of relaxation delays, pulse sequences, and acquisition parameters to ensure accurate integration of all relevant signals [29] [31]. Detection limits for qNMR typically range from 0.1-1%, which is adequate for major impurity detection and content determination [29] [30].

Mass spectrometry techniques provide molecular weight confirmation and structural elucidation capabilities essential for impurity identification and characterization [32] [33]. Electrospray ionization (ESI) in positive ion mode is particularly suitable for this compound due to the presence of basic nitrogen centers that readily undergo protonation [32]. The molecular ion peak and characteristic fragmentation patterns provide definitive identification of the target compound and potential impurities [32] [34].

LC-MS/MS methods offer enhanced selectivity and sensitivity for trace impurity analysis, with detection limits ranging from 0.001-0.01% [33]. The technique employs multiple reaction monitoring (MRM) transitions specific to the target compound and known impurities, providing unambiguous identification and quantification [33]. Method development requires optimization of ionization conditions, collision energies, and transition selection to achieve maximum sensitivity and specificity.

Elemental analysis provides orthogonal confirmation of compound purity through determination of carbon, hydrogen, and nitrogen content [29]. For the dihydrochloride salt, theoretical elemental composition can be calculated and compared with experimental results, with typical acceptance criteria of ±0.4% for each element [29]. This technique is particularly valuable for detecting inorganic impurities and confirming the stoichiometry of salt forms [29].

The integration of multiple analytical techniques provides comprehensive characterization and purity assessment capabilities that exceed the limitations of any single method [24] [29]. The combination of HPLC for impurity profiling, NMR for content determination and structural confirmation, mass spectrometry for molecular weight verification and impurity identification, and elemental analysis for elemental composition provides a robust analytical package suitable for pharmaceutical development and quality control applications [24] [29] [26].

Method validation must be conducted according to established pharmaceutical guidelines, with particular attention to specificity, linearity, precision, accuracy, detection limits, quantitation limits, and robustness [19] [26]. Inter-laboratory studies may be required to establish method transferability and reproducibility across different analytical facilities [31]. Regular system suitability testing and quality control measures ensure continued method performance and reliability [25] [26].

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Original Pfitzinger Reaction | Isatin + Ketone + Base | KOH, EtOH/H2O, 125°C, 16h | 65-80 | Well-established, reliable |

| Modified Pfitzinger with Microwave | Isatin + Ketone + Acid catalyst | Benzoic acid, Toluene, 90°C, MW | 80-86 | Faster reaction, higher yields |

| EDC/HOBt Coupling | Carboxylic acid + Amine + EDC/HOBt | DMF, RT, EDC/HOBt/DIPEA | 70-85 | Mild conditions, versatile |

| Microwave-Assisted Coupling | Carboxylic acid + Amine + Microwave | Acetonitrile, 150°C, MW, 1h | 72-86 | Rapid synthesis, clean products |

| Thionyl Chloride Route | Carboxylic acid + SOCl2 + Amine | THF, RT, SOCl2/DMF | 75-90 | High yields, straightforward |

| Structural Component | Optimization Strategy | Key Parameters | Impact on Properties |

|---|---|---|---|

| Cyclohexylethyl Linker | Chain length variation | Flexibility, lipophilicity | Enhanced binding affinity |

| Cyano Substituent Position | Position screening (6-position optimal) | Electronic properties, stability | Improved metabolic stability |

| Quinoline Ring Substitution | Electronic effects tuning | Solubility, activity | Optimized pharmacokinetics |

| Carboxamide Functionality | Amine coupling optimization | Hydrogen bonding capacity | Target selectivity |

| Dihydrochloride Salt Form | Counterion selection | Solubility enhancement | Pharmaceutical formulation |

| Method | Procedure | Typical Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Neutralization | Free base + HCl in organic solvent | Methanol, RT, 2-4h | 85-95 | 95-98 |

| Crystallization from Solution | Controlled cooling crystallization | EtOH/H2O, slow cooling | 90-98 | 98-99.5 |

| Solvent Exchange | Salt exchange with HCl | DCM/MeOH, RT | 80-90 | 96-98 |

| Precipitation Method | Antisolvent addition | Et2O addition to MeOH solution | 88-95 | 97-99 |

| Microwave-Assisted | MW heating with HCl | 80°C, MW, 30min | 90-96 | 98-99 |

| Analytical Method | Detection Principle | Typical Conditions | Detection Limit | Main Applications |

|---|---|---|---|---|

| HPLC-UV | UV absorption at 254nm | C18 column, MeOH/buffer gradient | 0.05-0.1% | Purity assessment, impurity profiling |

| NMR Spectroscopy | Proton integration | CDCl3, 400MHz, internal standard | 0.1-1% | Content determination, structure confirmation |

| Mass Spectrometry | Molecular ion detection | ESI+, m/z scan 100-600 | 0.01-0.1% | Molecular weight confirmation |

| Elemental Analysis | CHN composition | Combustion analysis | ±0.4% | Elemental composition verification |

| LC-MS/MS | Tandem MS fragmentation | MRM transitions | 0.001-0.01% | Trace impurity analysis |